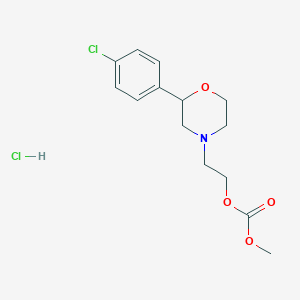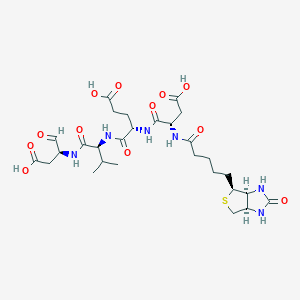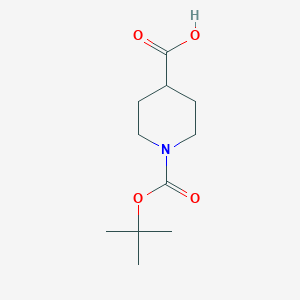
1-(4-Isobutylphenyl)ethanamine
Übersicht
Beschreibung
1-(4-Isobutylphenyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine, characterized by the presence of an isobutyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-isobutylphenyl)ethanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and at room temperature to yield the desired amine .
Industrial Production Methods: In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1-(4-isobutylphenyl)ethanone in the presence of a suitable catalyst, such as palladium on carbon. This method offers high yields and is scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Isobutylphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated aromatic compounds, isocyanates.
Major Products Formed:
Oxidation: 1-(4-Isobutylphenyl)ethanone.
Reduction: Secondary amines.
Substitution: Substituted derivatives containing various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Isobutylphenyl)ethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit soluble epoxide hydrolase and cyclooxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Isobutylphenyl)ethanol
- 1-(4-Isobutylphenyl)ethanone
- 1-(4-Isobutylphenyl)ethylamine
Comparison: 1-(4-Isobutylphenyl)ethanamine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions and interact with biological targets. Compared to its analogs, such as 1-(4-Isobutylphenyl)ethanol and 1-(4-Isobutylphenyl)ethanone, the amine group provides distinct reactivity and biological activity, making it valuable in both synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-52-5 | |
| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)







![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

